![molecular formula C19H14ClNO2 B15168199 N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide CAS No. 634186-76-8](/img/structure/B15168199.png)
N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group, a chlorinated phenol, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl group can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated biphenyl derivative with an amine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
科学研究应用
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, while the chlorinated phenol and amide functionalities can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Chlorobenzamide: Contains a chlorinated benzene ring and an amide group.
Hydroxybenzamide: Features a hydroxyl group on the benzene ring and an amide linkage.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is unique due to the combination of its biphenyl structure, chlorinated phenol, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
634186-76-8 |
|---|---|
分子式 |
C19H14ClNO2 |
分子量 |
323.8 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
InChI 键 |
XZVVSMGLWHAWBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


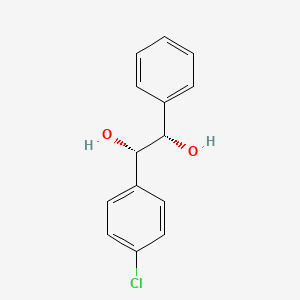
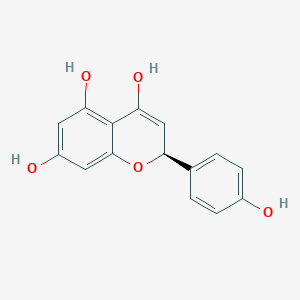
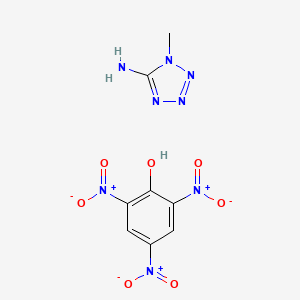
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
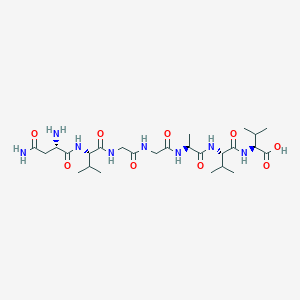
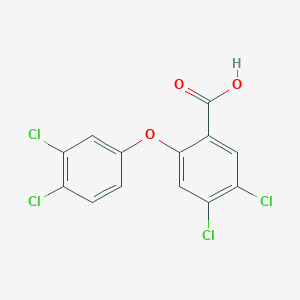
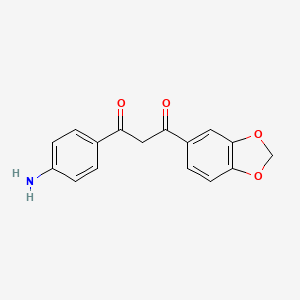
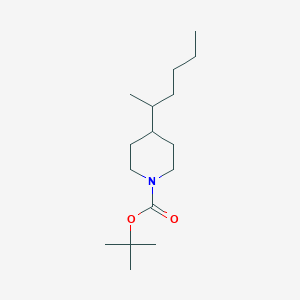
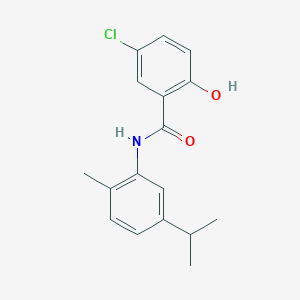
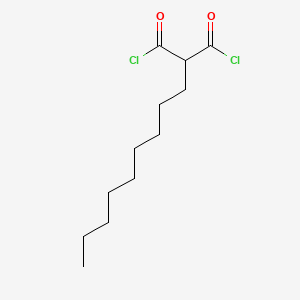
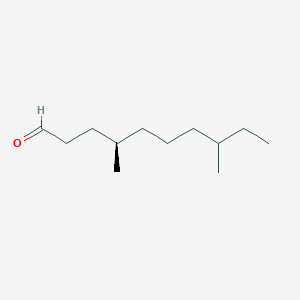
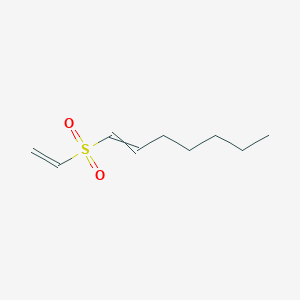
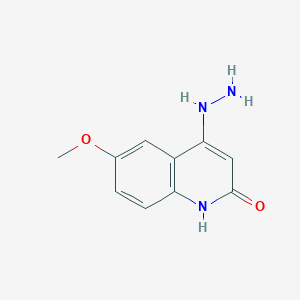
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
